molecular formula C9H10N2S B2593368 2-((Methylthio)methyl)-1H-benzo[d]imidazole CAS No. 36000-20-1

2-((Methylthio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2593368
CAS No.: 36000-20-1
M. Wt: 178.25
InChI Key: ZBACAMAWTADQGO-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with methylthiomethyl halides in the presence of a strong base . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure high-quality production .

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 2-((Methylthio)methyl)-1H-benzo[d]imidazole stands out due to its unique combination of the benzimidazole core and the methylthio group. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(methylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACAMAWTADQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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